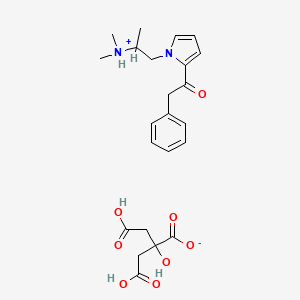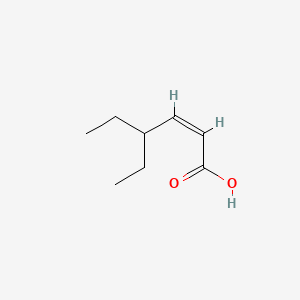![molecular formula C18H21ClN2O2 B13760069 N-[(2-Chloro-6-methoxy-3-quinolinyl)methyl]-N-cyclopentylacetamide](/img/structure/B13760069.png)
N-[(2-Chloro-6-methoxy-3-quinolinyl)methyl]-N-cyclopentylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-Chloro-6-methoxy-3-quinolinyl)methyl]-N-cyclopentylacetamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Chloro-6-methoxy-3-quinolinyl)methyl]-N-cyclopentylacetamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-chloro-6-methoxy-3-quinolinecarbaldehyde.
Condensation Reaction: The aldehyde is then subjected to a condensation reaction with cyclopentylamine in the presence of a suitable catalyst to form the intermediate.
Acetylation: The intermediate is acetylated using acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-[(2-Chloro-6-methoxy-3-quinolinyl)methyl]-N-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of N-[(2-Chloro-6-methoxy-3-quinolinyl)methyl]-N-cyclopentylacetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of certain enzymes involved in disease pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Interfering with DNA/RNA: Binding to nucleic acids and affecting their function.
相似化合物的比较
Similar Compounds
- 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- N-[(2-Chloro-6-methylquinolin-3-yl)methyl]aniline
Uniqueness
N-[(2-Chloro-6-methoxy-3-quinolinyl)methyl]-N-cyclopentylacetamide stands out due to its unique combination of a quinoline core with a cyclopentylacetamide moiety
属性
分子式 |
C18H21ClN2O2 |
|---|---|
分子量 |
332.8 g/mol |
IUPAC 名称 |
N-[(2-chloro-6-methoxyquinolin-3-yl)methyl]-N-cyclopentylacetamide |
InChI |
InChI=1S/C18H21ClN2O2/c1-12(22)21(15-5-3-4-6-15)11-14-9-13-10-16(23-2)7-8-17(13)20-18(14)19/h7-10,15H,3-6,11H2,1-2H3 |
InChI 键 |
FZRUTKXVOSPXLL-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N(CC1=C(N=C2C=CC(=CC2=C1)OC)Cl)C3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


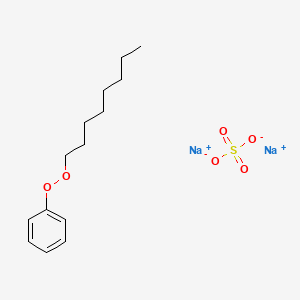
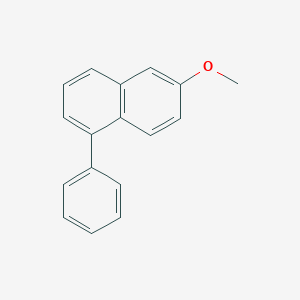
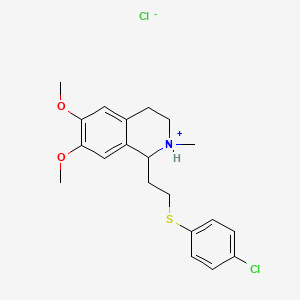
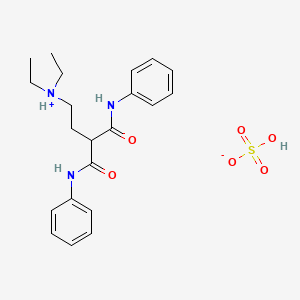
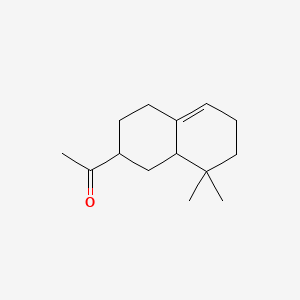


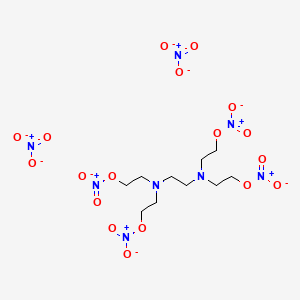
![4-hydroxy-3-[[4-(4-nitrophenyl)sulfanylphenyl]diazenyl]-1H-quinolin-2-one](/img/structure/B13760042.png)

